molecular formula C11H23Br B13654127 5-(Bromomethyl)-2,5-dimethyloctane

5-(Bromomethyl)-2,5-dimethyloctane

Cat. No.: B13654127
M. Wt: 235.20 g/mol
InChI Key: JLXQNYGIRIYGOW-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2,5-dimethyloctane is an organic compound characterized by the presence of a bromomethyl group attached to a dimethyloctane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2,5-dimethyloctane typically involves the bromination of a suitable precursor. One common method is the bromination of 2,5-dimethyloctane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2,5-dimethyloctane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Substitution: Alcohols, ethers, amines.

    Oxidation: Alcohols, carboxylic acids.

    Reduction: Methyl derivatives.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2,5-dimethyloctane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Properties

Molecular Formula

C11H23Br

Molecular Weight

235.20 g/mol

IUPAC Name

5-(bromomethyl)-2,5-dimethyloctane

InChI

InChI=1S/C11H23Br/c1-5-7-11(4,9-12)8-6-10(2)3/h10H,5-9H2,1-4H3

InChI Key

JLXQNYGIRIYGOW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CCC(C)C)CBr

Origin of Product

United States

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